m-PEG5-CH2COOH

Descripción general

Descripción

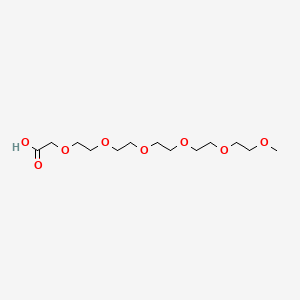

m-PEG5-CH2COOH: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by a methoxy group (m-), a polyethylene glycol chain with six ethylene glycol units (PEG6), and a terminal carboxylic acid group (CH2COOH). This compound is widely used as a linker in various chemical and biological applications due to its hydrophilicity, biocompatibility, and ability to increase the solubility of hydrophobic molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG5-CH2COOH typically involves the reaction of methoxy polyethylene glycol (m-PEG) with a carboxylic acid derivative. One common method is the esterification of m-PEG with a carboxylic acid anhydride or chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: m-PEG5-CH2COOH undergoes various chemical reactions, including:

Esterification: Reaction with alcohols to form esters.

Amidation: Reaction with amines to form amides.

Condensation: Reaction with other carboxylic acids or derivatives to form larger molecules.

Common Reagents and Conditions:

Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid.

Condensation: Often uses dehydrating agents like DCC (dicyclohexylcarbodiimide) or EDC.

Major Products:

Esters: Formed from esterification reactions.

Amides: Formed from amidation reactions.

Condensation Products: Larger molecules formed from condensation reactions.

Aplicaciones Científicas De Investigación

Drug Delivery Systems

m-PEG5-CH2COOH is primarily recognized for its role in drug delivery systems. The compound's hydrophilicity improves the solubility and stability of conjugated drugs, leading to enhanced bioavailability. The presence of the carboxylic acid group facilitates further functionalization, which can improve targeting capabilities or reduce toxicity.

Key Findings:

- Stability Improvement: Studies indicate that PEGylation can decrease protein aggregation and immunogenicity, making it valuable in developing therapeutic proteins and monoclonal antibodies.

- Enhanced Bioavailability: The compound's properties allow for better absorption and distribution of drugs within biological systems.

Bioconjugation Applications

This compound serves as an effective linker in bioconjugation processes. Its terminal carboxylic acid can react with primary amines under appropriate conditions (e.g., using EDC or DCC as activators) to form stable amide bonds.

Case Study:

In a study involving the synthesis of PEGylated peptides, this compound was used to enhance the stability of peptides against proteolytic degradation. The results showed that PEGylated peptides exhibited significantly slower degradation rates compared to their unmodified counterparts .

Antibody-Drug Conjugates (ADCs)

The compound is also utilized in the synthesis of antibody-drug conjugates. Its non-cleavable nature makes it suitable for linking cytotoxic drugs to antibodies, allowing for targeted delivery to cancer cells.

Application Overview:

Nanotechnology

In nanotechnology, this compound is employed to create functionalized nanoparticles that can be used for drug delivery or imaging applications. The hydrophilic nature of the compound helps stabilize nanoparticles in biological fluids.

Research Insights:

Recent advancements have shown that nanoparticles coated with this compound exhibit improved circulation times and reduced immunogenic responses when administered in vivo .

Synthesis Techniques

The synthesis of this compound typically involves polymerization techniques that yield high-purity products essential for pharmaceutical applications. Common methods include:

- Polymerization Techniques : These techniques ensure monodispersity and reproducibility.

- Chemical Modifications : Post-synthesis modifications can enhance the compound's reactivity and functionality.

Mecanismo De Acción

The mechanism of action of m-PEG5-CH2COOH primarily involves its ability to form stable covalent bonds with other molecules through its terminal carboxylic acid group. This allows it to act as a linker or spacer in various chemical and biological systems. The polyethylene glycol chain provides hydrophilicity and flexibility, enhancing the solubility and stability of the conjugated molecules .

Comparación Con Compuestos Similares

- m-PEG3-CH2COOH

- m-PEG4-CH2COOH

- m-PEG5-CH2COOH

- m-PEG9-CH2COOH

- m-PEG11-CH2COOH

Comparison: this compound is unique due to its specific chain length, which provides an optimal balance between hydrophilicity and flexibility. Compared to shorter PEG derivatives (e.g., m-PEG3-CH2COOH), it offers better solubility and stability. Longer PEG derivatives (e.g., m-PEG11-CH2COOH) may provide greater flexibility but can also increase the molecular weight and viscosity of the final product .

Actividad Biológica

m-PEG5-CH2COOH, or Methoxy Polyethylene Glycol with a carboxylic acid functional group, is a derivative of polyethylene glycol (PEG) that has gained significant attention in the fields of drug delivery and bioconjugation. With a molecular weight of approximately 324.5 Da, this compound features five ethylene glycol units linked to a methylene group and a carboxylic acid group. Its unique properties make it a valuable tool in various biomedical applications, particularly in enhancing the solubility, stability, and bioavailability of therapeutic agents.

The biological activity of this compound is primarily attributed to its role in drug delivery systems . The compound's hydrophilicity enhances the solubility and stability of conjugated drugs, which can lead to improved bioavailability. The presence of the carboxylic acid group allows for further functionalization, enabling targeted drug delivery while minimizing toxicity .

Applications in Drug Development

This compound serves as a linker molecule in various applications:

- Antibody-Drug Conjugates (ADCs) : It is utilized in the synthesis of ADCs, where it connects antibodies to cytotoxic drugs, allowing for targeted therapy against cancer cells while sparing healthy tissues .

- PROTACs (Proteolysis Targeting Chimeras) : The compound acts as a linker in PROTAC development, facilitating the degradation of target proteins by connecting ligands that bind to both the target protein and an E3 ubiquitin ligase .

Cytotoxicity and Biocompatibility

Studies indicate that this compound is generally considered non-toxic and biocompatible. In vitro cytotoxicity studies have shown that formulations containing this compound do not exhibit significant toxicity towards various cell lines, including HCT-116 and MCF-7 cells . The PEGylation process associated with this compound has been shown to reduce protein aggregation and immunogenicity, making it advantageous for therapeutic proteins.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and unique features of this compound compared to structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| m-PEG4-CH2COOH | Four ethylene glycol units | Lower molecular weight; potentially less soluble |

| m-PEG6-CH2COOH | Six ethylene glycol units | Higher molecular weight; may offer greater stability |

| Amino-PEG5-CH2COOH | Contains an amino group | Enhanced reactivity for coupling with other biomolecules |

| Methoxy PEG5 Propionic Acid | Propionic acid group | More versatile for certain applications due to different reactivity |

This compound stands out due to its balanced hydrophilicity and reactivity, making it particularly suitable for drug delivery applications while maintaining good solubility and biocompatibility.

Drug Delivery Efficacy

Research has demonstrated that PEGylated compounds, including those using this compound, exhibit enhanced pharmacokinetics. For instance, studies have shown that PEGylation can significantly improve the circulation time of drugs in vivo by reducing renal clearance and enhancing tissue distribution. This was evidenced by comparative biodistribution studies where PEGylated formulations showed higher accumulation at target sites compared to non-modified counterparts .

Clinical Applications

In clinical settings, liposomal formulations incorporating this compound have shown promise in treating various conditions. Notably, liposomes have been utilized for delivering anticancer drugs effectively while minimizing side effects such as cardiotoxicity. These formulations can enhance drug efficacy by overcoming biological barriers and improving drug solubility .

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O8/c1-16-2-3-17-4-5-18-6-7-19-8-9-20-10-11-21-12-13(14)15/h2-12H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNNCBSSWKTIHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595753 | |

| Record name | 2,5,8,11,14,17-Hexaoxanonadecan-19-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16142-03-3 | |

| Record name | 2,5,8,11,14,17-Hexaoxanonadecan-19-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.